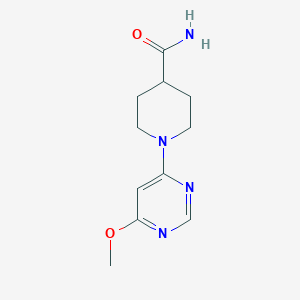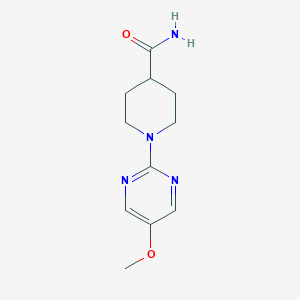![molecular formula C16H25N3O B6459890 3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine CAS No. 2549007-53-4](/img/structure/B6459890.png)
3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class. It appears as a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .
Synthesis Analysis
Many routes for the synthesis of TMP have been reported. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis
The stability of TMP is thought to result from resonance involving the nitrogen lone pair as well as hyperconjugation from the numerous methyl groups . The steric hindrance of the methyl groups also plays a major role “caging” the radical center and leading to longer than usual bonds when TMP reacts .Chemical Reactions Analysis
TMP is used as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical . It is also used in the preparation of hibarimicinone, (Z)-silylketene acetal and 4-substituted quinazoline .Physical And Chemical Properties Analysis
TMP is a clear colorless to light yellow-green liquid . It has a molar mass of 141.254 g/mol, a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .科学研究应用
3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine has a number of scientific research applications. It has been used in the synthesis of a variety of other heterocyclic compounds, such as 4-amino-3-cyclopropyl-6-methylpyridazine, which has potential applications in the treatment of cancer. In addition, this compound has been used in the synthesis of a variety of other pyridazine-containing compounds, including 3-cyclopropyl-6-methyl-2-pyridone, which has potential applications in the treatment of neurological disorders.
作用机制
Target of Action
The compound contains a tetramethylpiperidine moiety, which is known to exhibit various biological activities, including acting as a hindered base .
Mode of Action
The tetramethylpiperidine moiety in the compound is known to act as a stable nitroxyl radical, capable of capturing free radicals and quenching singlet oxygen . It is also a very effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
The tetramethylpiperidine moiety is known to be involved in the oxidation of alcohols, which could potentially affect various metabolic pathways involving these compounds .
Result of Action
The oxidation of alcohols by the tetramethylpiperidine moiety could potentially lead to changes in the cellular redox state .
Action Environment
The tetramethylpiperidine moiety is known to be stable, resistant to light and heat, and can be recycled .
实验室实验的优点和局限性
The main advantage of using 3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine in laboratory experiments is its versatility. It can be used in a variety of applications, including synthesis and biochemical research. In addition, this compound is relatively easy to synthesize and is stable under a variety of conditions. However, the compound is not suitable for use in humans, as it has not been tested for safety or efficacy in clinical trials.
未来方向
The potential applications of 3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine are vast and there are many potential future directions for research. One potential direction is the development of new compounds based on the structure of this compound. These compounds could be used to develop new drugs for the treatment of cancer, neurological disorders, and other diseases. In addition, further research into the mechanism of action of this compound could lead to the development of new therapeutic strategies. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs with improved efficacy and safety profiles.
合成方法
3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-cyclopropyl-6-chloropyridazine with 2,2,6,6-tetramethylpiperidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields this compound as the primary product. Other synthesis methods include the reaction of 3-cyclopropyl-6-chloropyridazine with 2,2,6,6-tetramethylpiperidine-4-carboxylic acid in the presence of a base.
属性
IUPAC Name |
3-cyclopropyl-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-15(2)9-12(10-16(3,4)19-15)20-14-8-7-13(17-18-14)11-5-6-11/h7-8,11-12,19H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDBJDBVPJFTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride](/img/structure/B6459817.png)
![2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B6459828.png)
![(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B6459829.png)
![2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6459835.png)
![3-bromo-4-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6459846.png)
![5-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6459848.png)
![2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6459859.png)
![6-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459870.png)
![4,5-dimethyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459877.png)
![4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6459885.png)
![2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6459889.png)
![2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459902.png)